![molecular formula C8H9F3N2O2 B1301789 ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 231285-86-2](/img/structure/B1301789.png)
ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Overview
Description
“Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate” is a chemical compound. It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of this compound involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one . A high-yielding and practical method for the synthesis of this compound has been developed, which involves a one-step procedure starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one .
Molecular Structure Analysis
The molecular structure of “ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate” is characterized by a pyrazole ring, which is a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a trifluoromethyl group at the 5-position, a methyl group at the 1-position, and an ethyl carboxylate group at the 4-position .
Scientific Research Applications
Synthesis of Functionalized Pyrazoles
The compound is used in the synthesis of functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles . The regioselective scalable synthesis of 3/5-trifluoromethyl pyrazole derivatives represents an important challenge, given the prominence of these motifs in both agrochemicals and pharmaceuticals .
Agrochemical Applications
Trifluoromethyl pyrazole derivatives, including our compound of interest, are prominent in agrochemicals . They are used in the protection of crops from pests . More than 20 new trifluoromethyl pyrazole-containing agrochemicals have acquired ISO common names .
Safety and Hazards
Future Directions
The future directions for the research and development of “ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate” and its derivatives are promising. Given the unique properties and potential applications of trifluoromethylpyridine (TFMP) derivatives in the agrochemical and pharmaceutical industries, it is expected that many novel applications of these compounds will be discovered in the future .
Mechanism of Action
Target of Action
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a complex compound with potential applications in medicinal and agrochemistry . .
Biochemical Pathways
The compound is part of the trifluoromethyl pyrazole derivatives, which are known for their prominence in both agrochemicals and pharmaceuticals . The synthesis of these derivatives represents an important challenge . .
properties
IUPAC Name |
ethyl 1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4-12-13(2)6(5)8(9,10)11/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDQIVPSSDGXQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371916 | |
Record name | ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
231285-86-2 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(trifluoromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=231285-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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